molecular formula C12H18N2O B15310553 2-Methoxy-3-methyl-5-(piperidin-2-yl)pyridine

2-Methoxy-3-methyl-5-(piperidin-2-yl)pyridine

Cat. No.: B15310553
M. Wt: 206.28 g/mol
InChI Key: MPUFJIBZIBBTIY-UHFFFAOYSA-N
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Description

2-Methoxy-3-methyl-5-(piperidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with methoxy (-OCH₃), methyl (-CH₃), and piperidin-2-yl groups at positions 2, 3, and 5, respectively. Its molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.29 g/mol. This compound is synthesized via multi-step organic reactions, including coupling and substitution steps, as inferred from related pyridine derivatives in the literature .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-methoxy-3-methyl-5-piperidin-2-ylpyridine

InChI

InChI=1S/C12H18N2O/c1-9-7-10(8-14-12(9)15-2)11-5-3-4-6-13-11/h7-8,11,13H,3-6H2,1-2H3

InChI Key

MPUFJIBZIBBTIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC)C2CCCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-methyl-5-(piperidin-2-yl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of Substituents: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, methoxylation can be achieved using methanol and a suitable catalyst, while methylation can be done using methyl iodide and a base.

    Piperidinyl Group Addition: The piperidinyl group can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a halogenated pyridine intermediate.

Industrial Production Methods

Industrial production of 2-Methoxy-3-methyl-5-(piperidin-2-yl)pyridine may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and reaction conditions are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-methyl-5-(piperidin-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the pyridine ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon.

    Substitution: Halogenated pyridine intermediates, piperidine derivatives, bases like sodium hydroxide.

Major Products

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridines.

Scientific Research Applications

2-Methoxy-3-methyl-5-(piperidin-2-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: Researchers investigate its biological activity, including its effects on cellular processes and potential therapeutic applications.

    Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methyl-5-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinyl group enhances its binding affinity, while the methoxy and methyl groups contribute to its overall chemical stability and reactivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Target Compound

The methoxy group may confer metabolic stability, as seen in GLP-1 receptor modulators with analogous substitutions .

Analogs and Their Activities

Anabasine : Binds to nicotinic receptors (EC₅₀ = 0.3–1.2 μM) but exhibits higher toxicity than nicotine .

3-Bromo-5-(piperidin-2-yl)pyridine : Primarily used in synthetic intermediates; bromine may enhance halogen bonding in target interactions .

Imidazo[1,2-a]pyridine derivatives : Modulate KRASG12D via conformational shifts in switch-I/II regions (ΔG = −4.2 kcal/mol for C4 analog) .

Biological Activity

2-Methoxy-3-methyl-5-(piperidin-2-yl)pyridine is a heterocyclic compound characterized by a pyridine ring with a methoxy group and a piperidine moiety. Its unique structure contributes to its diverse biological activities, making it an important subject of study in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of 2-Methoxy-3-methyl-5-(piperidin-2-yl)pyridine is C12H16N2OC_{12}H_{16}N_2O, with a molecular weight of approximately 192.26 g/mol. The presence of the methoxy group at the second position and the piperidine group at the third position of the pyridine ring enhances its chemical stability and reactivity, allowing it to interact effectively with various biological targets.

The biological activity of 2-Methoxy-3-methyl-5-(piperidin-2-yl)pyridine is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. The piperidinyl group enhances binding affinity, while the methoxy and methyl groups contribute to hydrophobic interactions with target molecules. This interaction can modulate various biochemical pathways, influencing cellular processes such as signal transduction and metabolic regulation.

Inhibition of Enzymes

Antioxidant Properties

Anti-Cancer Activity

Preliminary studies have explored the anti-cancer potential of 2-Methoxy-3-methyl-5-(piperidin-2-yl)pyridine. It has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The compound's structural features allow it to interact with multiple targets within cancer cells, enhancing its efficacy as an anti-cancer agent.

Case Studies and Research Findings

StudyFindings
DYRK1A Inhibition Demonstrated significant inhibition with nanomolar-level activity, indicating potential for Alzheimer's treatment .
Antioxidant Activity Exhibited strong free radical scavenging ability, contributing to neuroprotective effects .
Anti-Cancer Activity Inhibited growth in various cancer cell lines; mechanisms include apoptosis induction and cell cycle modulation.

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